molecular formula C10H8O2 B1268164 Benzyl propiolate CAS No. 14447-01-9

Benzyl propiolate

Cat. No. B1268164
Key on ui cas rn: 14447-01-9
M. Wt: 160.17 g/mol
InChI Key: KCSLTHXLCZSZLB-UHFFFAOYSA-N
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Patent
US08653260B2

Procedure details

To a solution of 17.0 g (233 mmol) of propiolic acid in 600 mL of anhydrous DMF was added 39.9 g (233 mmol) of benzyl bromide followed by portionwise addition of 76.0 g (233 mmol) of Cs2CO3. After stirring at room temperature for 24 h, the reaction was quenched with a saturated aqueous ammonium chloride solution and extracted with EtOAc (3×200 mL). The combined extracts were washed with water then brine and dried over anhydrous sodium sulfate. The mixture was then filtered through a silica gel pad washing with hexanes, and the filtrate was evaporated under reduced pressure to afford a crude product. The crude product was purified by silica gel chromatography eluting with a 0-20% ethyl acetate in hexane gradient to afford the title compound as a colorless oil (13.8 g, 35%). 1H NMR (CDCl3, 500 MHz) δ 7.41 (m, 5H), 5.25 (s, 2H), 2.92 (s, 1H).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
39.9 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
76 g
Type
reactant
Reaction Step Two
Yield
35%

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[C:2]#[CH:3].[CH2:6](Br)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C>[C:1]([O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:4])[C:2]#[CH:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C(C#C)(=O)O
Name
Quantity
39.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Cs2CO3
Quantity
76 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with a saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×200 mL)
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine and dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a silica gel pad
WASH
Type
WASH
Details
washing with hexanes
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a 0-20% ethyl acetate in hexane gradient

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C#C)(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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